molecular formula C16H19ClN2O B121332 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)- CAS No. 142494-45-9

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-

Cat. No.: B121332
CAS No.: 142494-45-9
M. Wt: 290.79 g/mol
InChI Key: NMEICKDXQPVPKK-OAHLLOKOSA-N
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Description

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is a complex organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- typically involves multiple steps. One common method includes the reaction of 2-pyridinepropanamine with 4-chlorobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar reagent. Finally, the compound is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the N-oxide form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Various N-oxide derivatives.

    Reduction: Parent amine.

    Substitution: Derivatives with different substituents on the chlorophenyl group.

Scientific Research Applications

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinepropanamine: Lacks the chlorophenyl and N-oxide groups.

    4-Chlorophenyl-N,N-dimethylamine: Lacks the pyridine ring and propanamine chain.

    N,N-Dimethyl-2-pyridinepropanamine: Lacks the chlorophenyl group and N-oxide form.

Uniqueness

2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is unique due to its combination of a pyridine ring, a propanamine chain, a chlorophenyl group, and an N-oxide form. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEICKDXQPVPKK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162060
Record name Chlorpheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142494-45-9
Record name Chlorpheniramine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142494459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorpheniramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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